

Spectroscopic Profile of 4'-Fluoro-2'-nitroacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 4'-Fluoro-2'-nitroacetanilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound **4'-Fluoro-2'-nitroacetanilide**, a versatile building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for **4'-Fluoro-2'-nitroacetanilide** is $C_8H_7FN_2O_3$, with a molecular weight of 198.15 g/mol .^[1]^[2] The structural and spectral data presented here are crucial for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data for **4'-Fluoro-2'-nitroacetanilide** are summarized below.

1H NMR Data

The 1H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform ($CDCl_3$). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
NH (Amide)	10.2	Singlet	1H
H-3'	8.793	Doublet of doublets	1H
H-6'	7.924	Doublet of doublets	1H
H-5'	7.406	Triplet of doublets	1H
CH ₃ (Acetyl)	2.298	Singlet	3H

¹³C NMR Data

Publicly available, detailed peak-by-peak ¹³C NMR data for **4'-Fluoro-2'-nitroacetanilide** is limited in the searched resources. Spectral databases like SpectraBase may contain this information, often accessible via a free account.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4'-Fluoro-2'-nitroacetanilide** is typically acquired using a potassium bromide (KBr) wafer technique. While a detailed peak list is not readily available in the public domain, characteristic absorption bands are expected for the functional groups present.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (Amide)	3300 - 3100
C-H Stretch (Aromatic)	3100 - 3000
C-H Stretch (Aliphatic, CH ₃)	2960 - 2850
C=O Stretch (Amide)	1700 - 1650
N-O Asymmetric Stretch (Nitro)	1550 - 1500
C=C Stretch (Aromatic)	1600 - 1450
N-O Symmetric Stretch (Nitro)	1350 - 1300
C-N Stretch	1400 - 1200
C-F Stretch	1250 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 198. The most abundant fragment (base peak) is observed at m/z 156.

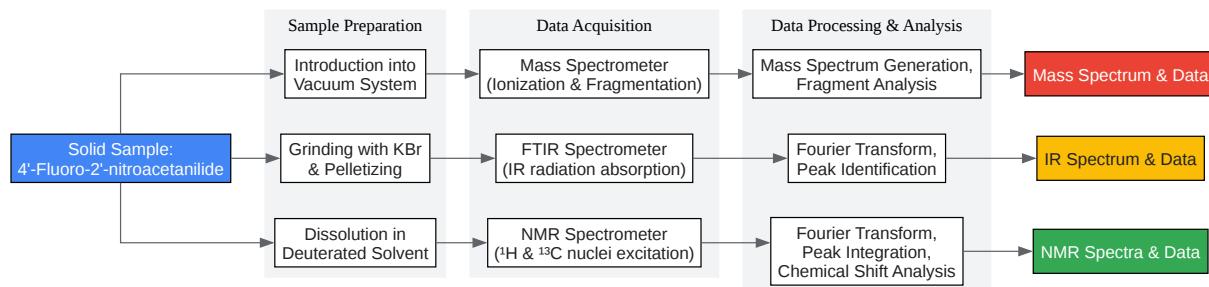
m/z	Relative Intensity (%)	Assignment
198	22.4	[M] ⁺ (Molecular Ion)
156	100.0	[M - C ₂ H ₂ O] ⁺
110	37.9	[M - C ₂ H ₂ O - NO ₂] ⁺
43	67.2	[CH ₃ CO] ⁺

Experimental Protocols & Workflows

The following sections provide an overview of the methodologies typically employed to acquire the spectroscopic data presented above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like **4'-Fluoro-2'-nitroacetanilide** involves sample preparation, data acquisition using the respective spectrometer, and subsequent data processing and interpretation.



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General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **4'-Fluoro-2'-nitroacetanilide** is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument) is set up for the desired nucleus (^1H or ^{13}C). The sample is placed in the magnet, and the field is locked and shimmed to achieve homogeneity.

- Data Acquisition: For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ^1H NMR, the signals are integrated to determine the relative number of protons.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: A small amount of **4'-Fluoro-2'-nitroacetanilide** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
- Background Spectrum: A background spectrum is collected using an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.
- Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a heated probe for solid samples or through a gas chromatograph for volatile compounds. The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$).
- Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments and neutral species.

- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

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References

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